N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-4-6-12(7-5-11)27(3,22)23/h4-9H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVGXBPXBFUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.43 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The benzothiazole core can bind to these enzymes, modulating their activity and influencing cellular signaling pathways related to apoptosis and inflammation .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . Its mechanism involves disrupting microbial cell membranes, which leads to cell death.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of thiazole derivatives can significantly influence their biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring enhances antimalarial potency while maintaining low cytotoxicity . Similarly, the introduction of methoxy groups has been correlated with increased activity against various pathogens.
Case Studies
- Anticancer Studies : A study evaluated the anticancer activity of related thiazole compounds against A549 and C6 tumor cell lines using MTT assays. The results indicated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as E. coli and K. pneumoniae. The compound was found to have a safe therapeutic dose while effectively inhibiting bacterial growth .
- Anti-inflammatory Activity : The compound's potential as a COX-2 inhibitor was explored in a study where it showed selective inhibition compared to traditional anti-inflammatory drugs like indomethacin and celecoxib, suggesting its utility in treating inflammatory diseases without significant side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Benzo[d]thiazole vs. Benzofuran Derivatives
- N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS 922058-08-0, ): Replaces the benzo[d]thiazole with a benzofuran ring. The 5-methoxybenzofuran substituent alters electron distribution and steric bulk compared to the dimethoxybenzo[d]thiazole in the target compound.
Piperazine-Linked Derivatives
- 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 941931-18-6, ): Replaces the acetamide group with a piperazine-ethanone moiety. The piperazine introduces basicity and flexibility, which may enhance solubility or modulate receptor interactions. The ethanone group could reduce hydrogen-bonding capacity compared to the acetamide .
Halogen-Substituted Analogs
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of methylsulfonylphenyl. The absence of methoxy groups on the thiazole ring decreases electron-donating effects, altering reactivity .
Physicochemical Properties
*Estimated based on structural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
